molecular formula C21H24FN5O6 B10821012 Ranbezolid CAS No. 392659-38-0

Ranbezolid

Cat. No.: B10821012
CAS No.: 392659-38-0
M. Wt: 461.4 g/mol
InChI Key: PWHNTOQANLCTHN-KRWDZBQOSA-N
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Description

Ranbezolid is a synthetic oxazolidinone antibacterial agent known for its potent activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. It is particularly noted for its ability to inhibit bacterial protein synthesis by binding to the bacterial ribosome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ranbezolid involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Ranbezolid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified oxazolidinone derivatives with altered antibacterial properties, which can be further studied for enhanced efficacy and reduced resistance .

Scientific Research Applications

Ranbezolid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of oxazolidinones.

    Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

    Medicine: Explored for its potential in treating infections caused by drug-resistant bacteria, particularly in hospital settings.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Ranbezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The nitrofuran moiety of this compound enhances its binding affinity and specificity for bacterial ribosomes, contributing to its potent antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ranbezolid

This compound is unique due to its dual mechanism of action, combining the inhibition of bacterial protein synthesis with the potential to act as a nitric oxide donor or cytotoxic agent. This dual action enhances its efficacy against biofilms and drug-resistant bacterial strains .

Properties

CAS No.

392659-38-0

Molecular Formula

C21H24FN5O6

Molecular Weight

461.4 g/mol

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1

InChI Key

PWHNTOQANLCTHN-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F

Origin of Product

United States

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